molecular formula C10H12N2O B1614206 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 937797-32-5

4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1614206
CAS RN: 937797-32-5
M. Wt: 176.21 g/mol
InChI Key: IVZVJMGDWGICPC-UHFFFAOYSA-N
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Description

“4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 937797-32-5 . Its IUPAC name is isopropyl 1H-pyrrolo[2,3-b]pyridin-4-yl ether . The molecular weight of this compound is 176.22 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . One study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study reported the design and synthesis of 1H-pyrrolo pyridine or 1H-pyrazolo pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” is represented by the InChI Code: 1S/C10H12N2O/c1-7(2)13-9-4-6-12-10-8(9)3-5-11-10/h3-7H,1-2H3, (H,11,12) . This compound belongs to the class of organic compounds known as pyrrolopyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 176.22 .

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibitor

4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . This makes it a potential candidate for breast cancer treatment.

Inhibition of Cell Migration and Invasion

4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been found to significantly inhibit the migration and invasion of 4T1 cells . This property could be useful in preventing the spread of cancer cells.

Lead Compound for Drug Development

Due to its low molecular weight and potent FGFR inhibitory activity, 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives, particularly compound 4h, could serve as an appealing lead compound beneficial to subsequent optimization .

Potential Treatment for Various Cancers

Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives could potentially be used in the treatment of these cancers.

Resistance to Cancer Therapy

Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, 4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine derivatives could potentially be used to overcome resistance to cancer therapy.

Safety and Hazards

The safety information for “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” includes hazard statements H302 - H318 . Precautionary statements include P280, P305, P351, P338, P310 .

Future Directions

The future directions for “4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine” and similar compounds include further exploration of their biological activities. For instance, one study reported that 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity . Another study suggested that the pyrrolo[2,3-b]pyridine scaffold represents a novel scaffold for the development of potent HNE inhibitors .

properties

IUPAC Name

4-propan-2-yloxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)13-9-4-6-12-10-8(9)3-5-11-10/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZVJMGDWGICPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647356
Record name 4-[(Propan-2-yl)oxy]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine

CAS RN

937797-32-5
Record name 4-[(Propan-2-yl)oxy]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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